
3-Bromo-4-fluoro-2-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and methoxy groups. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-methoxybenzaldehyde can be achieved through several methods. One common approach involves the bromination of 4-fluoro-2-methoxybenzaldehyde using bromine or a brominating reagent such as 1,3-di-n-butylimidazolium tribromide . The reaction is typically carried out in a solvent-free environment to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves metal halogen exchange and formylation reactions. For example, 2-fluoro-4-bromobenzaldehyde can be prepared through metal halogen exchange followed by formylation with a formyl source at low temperatures (0°C). The intermediate is then reacted with methanol in the presence of potassium carbonate to yield the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Bromo-4-fluoro-2-methoxybenzoic acid.
Reduction: 3-Bromo-4-fluoro-2-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-fluoro-2-methoxybenzaldehyde is used in scientific research for various purposes:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-2-methoxybenzaldehyde depends on its specific application. In the context of enzyme inhibition, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzaldehyde: Similar structure but lacks the methoxy group.
3-Fluoro-4-methoxybenzaldehyde: Similar structure but lacks the bromine atom.
4-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the fluorine atom .
Uniqueness
3-Bromo-4-fluoro-2-methoxybenzaldehyde is unique due to the presence of all three substituents (bromine, fluorine, and methoxy) on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C8H6BrFO2 |
|---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
3-bromo-4-fluoro-2-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)2-3-6(10)7(8)9/h2-4H,1H3 |
InChI Key |
UPJAIYPDNJJQDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Br)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B12860507.png)
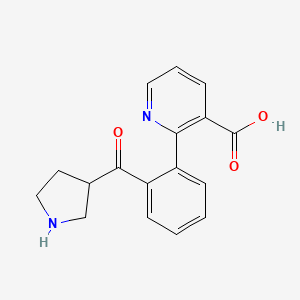

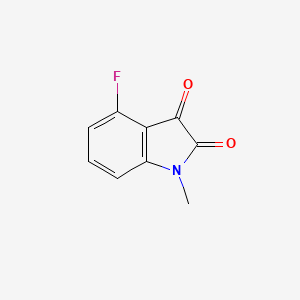


![2,7-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12860556.png)

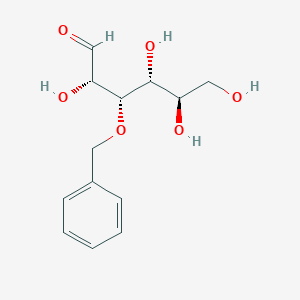
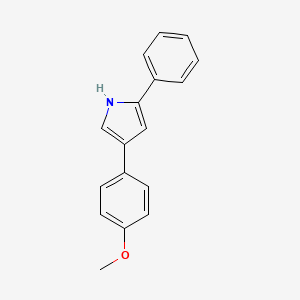

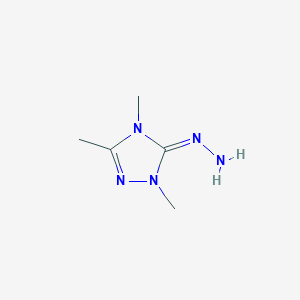
![N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12860593.png)

